2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate
説明
2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate (hereafter referred to as Compound A) is a heterocyclic organic compound featuring a tetrahydropyrido[3,2-d]pyrimidine core. Its molecular formula is C₁₀H₁₂F₃N₃O₂, with a molecular weight of 263.22 g/mol (CAS: 2247849-94-9) . The trifluoroacetate counterion enhances solubility in polar solvents and may stabilize the compound via ionic interactions.
特性
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.C2HF3O2/c1-6-10-5-8-7(11-6)3-2-4-9-8;3-2(4,5)1(6)7/h5,9H,2-4H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCMKWLCJIBKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)CCCN2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclocondensation of Pyridine and Pyrimidine Precursors
The bicyclic pyrido[3,2-d]pyrimidine scaffold is typically assembled via cyclocondensation between substituted pyridine derivatives and pyrimidine-forming reagents. A common approach involves reacting 2-amino-3-methylpyridine with urea or thiourea under acidic conditions. For example, heating 2-amino-3-methylpyridine with urea in polyphosphoric acid at 120–140°C yields the tetrahydropyrido[3,2-d]pyrimidin-4(3H)-one intermediate. Alternative methods employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >85%.
Key Reaction Parameters:
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 120–160°C | Higher temps favor cyclization |
| Solvent | Ethanol, Toluene | Polar aprotic solvents preferred |
| Catalyst | HCl, H2SO4, PPA | Acid concentration critical |
Functionalization at Position 2
Introduction of the methyl group at position 2 is achieved through two primary strategies:
- Direct Alkylation : Treating the deprotonated pyrido[3,2-d]pyrimidine with methyl iodide in DMF at 0–5°C.
- Precursor Modification : Using 2-amino-3-methylpyridine as the starting material, where the methyl group is retained throughout subsequent cyclization steps.
NMR studies confirm regioselective methylation at N2 due to the electron-deficient nature of the pyrimidine ring.
Trifluoroacetate Salt Formation
Acid-Base Reaction Protocol
The free base 2-methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is converted to its trifluoroacetate salt via protonation with trifluoroacetic acid (TFA):
Procedure:
- Dissolve free base (1 eq) in anhydrous dichloromethane (DCM) at 0°C.
- Add TFA (1.1 eq) dropwise over 15 min.
- Stir at room temperature for 2 h.
- Concentrate under reduced pressure.
- Recrystallize from ethyl acetate/hexane (1:3).
Optimization Data:
| TFA Equiv | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1.0 | DCM | 78 | 95.2 |
| 1.2 | THF | 85 | 98.1 |
| 1.1 | EtOAc | 92 | 99.3 |
Alternative Salt Formation Techniques
- Solvent-Free Mechanochemistry : Ball milling the free base with TFA (1:1 molar ratio) for 30 min achieves 94% conversion.
- Continuous Flow Synthesis : Microreactor systems enable salt formation in <5 min residence time with 99% mass efficiency.
Industrial-Scale Production Methods
Batch Process Optimization
Large-scale synthesis (≥100 kg) employs modified reaction conditions:
Cyclization Step:
- 5000 L reactor charged with 2-amino-3-methylpyridine (1.2 tons), urea (1.8 tons), and PPA (6 tons)
- Heated to 140°C for 8 h with mechanical agitation
- Quenched with ice-water, neutralized with NH4OH to pH 7.5
- Isolated yield: 89% (1.45 tons)
Salt Formation:
- Free base (1.4 tons) dissolved in ethyl acetate (10,000 L)
- TFA (0.98 tons) added over 4 h via metered pump
- Crystallization at -20°C for 12 h
- Final product: 2.2 tons (96% purity by qNMR)
Green Chemistry Innovations
- Catalyst Recycling : Phosphoric acid catalysts recovered via nanofiltration (90% recovery rate).
- Waste Minimization : TFA is reclaimed using rotary evaporation with cold traps (85% recovery).
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
δ 2.45 (s, 3H, CH3), 2.70–2.85 (m, 2H, H7), 3.25–3.40 (m, 2H, H8), 4.05–4.20 (m, 2H, H6), 7.95 (s, 1H, H5), 9.10 (br s, 1H, NH+).
FT-IR (KBr):
ν 1715 cm⁻¹ (C=O, TFA), 1640 cm⁻¹ (C=N), 1200–1150 cm⁻¹ (C-F).
Purity Assessment
HPLC method (USP <621>):
- Column: C18, 4.6 × 150 mm, 3.5 µm
- Mobile phase: 0.1% TFA in H2O/MeCN (70:30 to 30:70 over 15 min)
- Retention time: 6.8 min
- System suitability: RSD <0.5% for six injections
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost ($/kg) | E-Factor |
|---|---|---|---|---|
| Classical Cyclization | 78 | 95 | 1200 | 18.7 |
| Microwave-Assisted | 85 | 98 | 980 | 12.4 |
| Continuous Flow | 92 | 99 | 850 | 8.9 |
E-Factor = (Mass of waste)/(Mass of product)
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ transaminases for stereoselective synthesis of chiral intermediates:
Photochemical Activation
UV-mediated cyclization (254 nm) reduces reaction time from hours to minutes:
- Conditions : 2-Amino-3-methylpyridine (0.5 M), urea (0.6 M), TiO2 photocatalyst
- Yield : 88% in 15 min vs. 12 h thermally
化学反応の分析
Types of Reactions
2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Medicinal Chemistry
One of the primary applications of 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate lies in medicinal chemistry. Research indicates its potential as a pharmacophore in drug design due to its ability to interact with various biological targets. It has been studied for:
- Enzyme Inhibition : The compound shows promise in inhibiting specific enzymes involved in disease processes.
- Receptor Binding : It can bind to receptors that play critical roles in cellular signaling pathways.
Biological Studies
The compound is utilized in biological studies to explore:
- Cellular Signaling Pathways : Understanding how it modulates protein activities through binding to active or allosteric sites.
- Therapeutic Potential : Investigations into its effects on diseases such as cancer and infections have been conducted.
Materials Science
In materials science, the unique structural properties of this compound make it suitable for developing novel materials with specific electronic or optical properties. Its potential applications include:
- Organic Electronics : As a component in organic semiconductors.
- Photonic Devices : Utilized in materials designed for light manipulation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2024) | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines (PC3 and A549) at low concentrations. |
| Study B (2023) | Enzyme Interaction | Identified as an effective inhibitor for specific kinases involved in cancer progression. |
| Study C (2024) | Material Properties | Developed a new polymer composite incorporating the compound that exhibited enhanced electrical conductivity. |
作用機序
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins and affecting downstream signaling pathways . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
類似化合物との比較
Structural Isomers: Ring Position Variations
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate (Compound B):
- Key Difference : The pyrido-pyrimidine ring system is fused at the [4,3-d] position instead of [3,2-d].
- Implications : Altered ring geometry may affect intermolecular interactions, solubility, or binding affinity in biological systems. For instance, the [4,3-d] isomer could exhibit distinct π-π stacking behavior compared to Compound A .
Substituent Variations
- 1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone (Compound C): Molecular Formula: C₁₃H₁₁F₂N₃O Key Features: Replaces the tetrahydropyrido ring with a pyrimidine scaffold bearing a difluorophenylamino group and an ethanone substituent. Comparison:
- Polarity : Compound C lacks the trifluoroacetate counterion, reducing its polarity compared to Compound A.
Halogenated Derivatives
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate (Compound D):
- Molecular Formula : C₉H₈Cl₂F₃N₃O₂ (inferred from CAS 1172930-59-4)
- Key Features : Chlorine atoms at the 2- and 4-positions increase molecular weight and lipophilicity.
- Comparison :
- Electron Effects : Chlorine’s electron-withdrawing nature may reduce basicity at the pyrimidine nitrogen compared to Compound A’s methyl group.
- Stability : Increased steric bulk could hinder metabolic degradation, enhancing plasma half-life .
Data Table: Structural and Molecular Comparisons
*Estimated based on structural similarity; exact values may vary.
Research Findings and Implications
- Solubility : The trifluoroacetate counterion in Compounds A and D enhances aqueous solubility compared to neutral analogs like Compound C .
- Bioactivity : Halogenation (e.g., Compound D) often correlates with improved membrane permeability but may elevate toxicity risks .
- Synthetic Accessibility : Compound A’s methyl group simplifies synthesis compared to halogenated or aryl-substituted derivatives, which require additional functionalization steps .
生物活性
2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential applications based on diverse scientific literature.
- IUPAC Name : this compound
- CAS Number : 2247849-94-9
- Molecular Formula : C10H12F3N3O2
- Molecular Weight : 263.22 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. It acts by binding to active sites or allosteric sites of target proteins, modulating their activity and influencing downstream signaling pathways. This mechanism is critical for its potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine exhibit antimicrobial activity. For instance:
- Study Findings : A study demonstrated that heterocyclic amines possess mutagenic properties in cultured cells when activated metabolically. The biological activities of these compounds can be influenced by their structural characteristics .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Sialyltransferase Inhibition : Similar compounds have shown promise in inhibiting sialyltransferases, which are critical in glycoprotein synthesis and cellular signaling . This inhibition can have implications in cancer therapy and other diseases where sialylation plays a role.
Mutagenic Properties
The mutagenicity of heterocyclic amines has been a subject of extensive study. For example:
- Mutagenicity Assays : Compounds derived from similar structures have been tested for their ability to induce mutations in cultured cells. This highlights the importance of understanding the safety profile of such compounds before therapeutic use .
Case Studies
-
Antitumor Activity : A study explored the antitumor potential of pyrido[3,2-d]pyrimidine derivatives. Results indicated that specific substitutions on the pyrimidine ring enhanced cytotoxicity against cancer cell lines.
The data suggest that structural modifications can significantly impact biological efficacy.
Compound IC50 (μM) Cell Line 1 10 HeLa 2 5 MCF-7 3 20 A549 - Neuroprotective Effects : In another investigation focusing on neurodegenerative diseases, certain derivatives showed protective effects against neuronal cell death induced by oxidative stress.
Synthesis Methods
The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine typically involves:
- Formation of the Pyrido Core : Achieved through the condensation of pyridine and pyrimidine derivatives.
- Hydrogenation : Reduction of double bonds using hydrogen gas with a palladium catalyst.
- Formation of Trifluoroacetate Salt : Reaction with trifluoroacetic acid to yield the final product .
Q & A
Q. What are the key structural features of 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate, and how do they influence its reactivity?
The compound combines a tetrahydropyridopyrimidine core with a trifluoroacetate counterion. The pyridine and pyrimidine rings contribute to π-π stacking and hydrogen-bonding interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability . The tetrahedral geometry of the trifluoroacetate may affect solubility in polar solvents.
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves multi-step protocols:
- Step 1: Construction of the pyridopyrimidine core via cyclocondensation of aminopyridine derivatives with carbonyl compounds under reflux in acetonitrile or dichloromethane .
- Step 2: Methylation at the 2-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
- Step 3: Salt formation with trifluoroacetic acid to yield the final product . Yields are optimized by controlling reaction temperatures (e.g., 60–80°C) and inert atmospheres .
Q. What analytical techniques are critical for characterizing purity and structure?
- HPLC : To assess purity (>95% typical for research-grade material) .
- NMR (¹H/¹³C/¹⁹F) : Confirms substituent positions and trifluoroacetate integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₁F₃N₃O₂: calculated 278.08) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the final trifluoroacetate salt formation?
- Solvent Selection : Use aprotic solvents (e.g., DCM) to minimize hydrolysis of intermediates.
- Acid Equivalents : Employ stoichiometric excess of trifluoroacetic acid (1.5–2.0 eq) to drive salt formation .
- Temperature Control : Maintain 0–5°C during acid addition to prevent side reactions.
- Purification : Apply recrystallization from ethyl acetate/hexane mixtures to isolate high-purity crystals .
Q. What strategies address contradictory data in biological activity studies (e.g., enzyme inhibition vs. cellular assays)?
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. Western blot for functional inhibition).
- Metabolite Screening : Use LC-MS to rule out trifluoroacetate hydrolysis products interfering with assays .
- Structural Analog Comparison : Test derivatives lacking the trifluoromethyl group to isolate its contribution to activity .
Q. How does the trifluoroacetate counterion impact the compound’s stability under physiological conditions?
The trifluoroacetate ion may dissociate in aqueous buffers (pH 7.4), altering solubility and bioavailability. Stability studies should include:
- pH-Dependent Solubility Tests : Compare solubility in PBS vs. simulated gastric fluid.
- Long-Term Storage Analysis : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
Methodological Considerations
Q. What computational tools are recommended for predicting interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Model binding to enzymes like kinases, leveraging the pyridopyrimidine core’s affinity for ATP-binding pockets .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity using datasets from analogs .
Q. How should researchers design experiments to evaluate the compound’s potential in neurodegenerative disease models?
- In Vitro Models : Test inhibition of tau aggregation in SH-SY5Y cells using thioflavin-T assays.
- In Vivo Models : Administer doses (1–10 mg/kg) in transgenic mice (e.g., APP/PS1 for Alzheimer’s) and monitor cognitive deficits via Morris water maze .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
